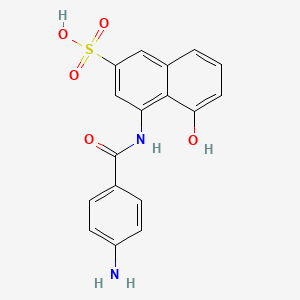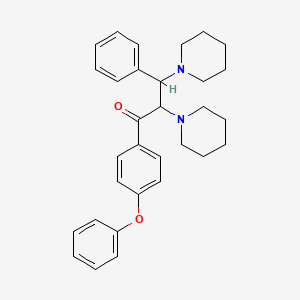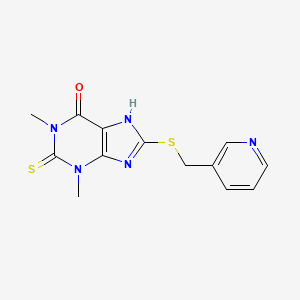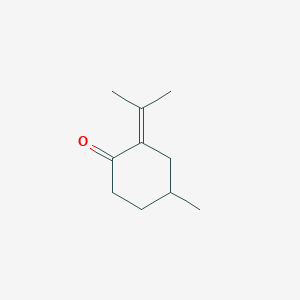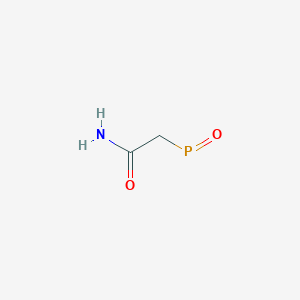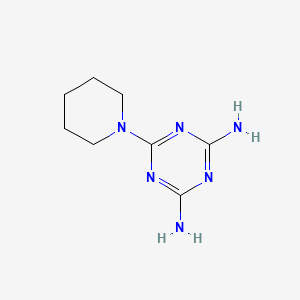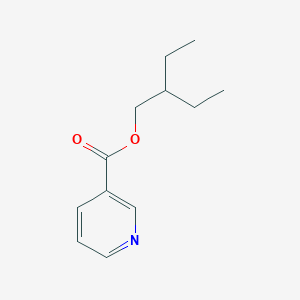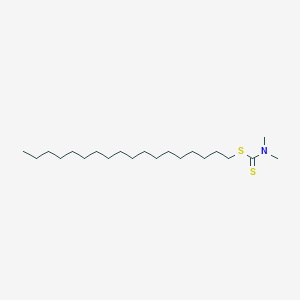
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester is an organophosphorus compound with the molecular formula C8H17O4PS. It is known for its unique structure, which includes a phosphoric acid esterified with diethyl groups and a vinyl group substituted with a methylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester typically involves the esterification of phosphoric acid with diethyl groups, followed by the introduction of the vinyl and methylthio groups. One common method involves the reaction of diethyl phosphite with 1-methyl-2-(methylthio)vinyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a base can facilitate the coupling of diethyl phosphite with the vinyl chloride derivative .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phosphoric acid esters.
Hydrolysis: Phosphoric acid, diethyl alcohol.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester involves its interaction with molecular targets through its reactive functional groups. The phosphoric acid moiety can form strong hydrogen bonds with biological molecules, while the vinyl and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphoric acid, diethyl 1-methylvinyl ester: Lacks the methylthio group, resulting in different reactivity and applications.
Phosphoric acid, diethyl 1-methyl-2-(ethylthio)-vinyl ester: Contains an ethylthio group instead of a methylthio group, leading to variations in chemical properties and biological activity.
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-ethyl ester:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3309-79-3 |
|---|---|
Fórmula molecular |
C8H17O4PS |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
diethyl [(E)-1-methylsulfanylprop-1-en-2-yl] phosphate |
InChI |
InChI=1S/C8H17O4PS/c1-5-10-13(9,11-6-2)12-8(3)7-14-4/h7H,5-6H2,1-4H3/b8-7+ |
Clave InChI |
ZUCNWHJBRAUIQK-BQYQJAHWSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C/SC)/C |
SMILES canónico |
CCOP(=O)(OCC)OC(=CSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



